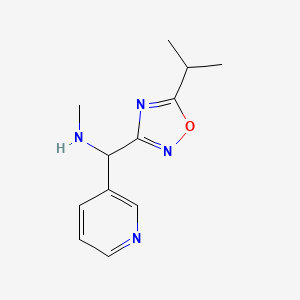
1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving an appropriate nitrile and hydrazine derivative The pyridine ring can be introduced via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethanamine: Similar structure with an ethyl chain instead of a pyridine ring.
Uniqueness
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine is unique due to its combination of an oxadiazole ring, a pyridine ring, and an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H16N4O/c1-8(2)12-15-11(16-17-12)10(13-3)9-5-4-6-14-7-9/h4-8,10,13H,1-3H3 |
InChI Key |
NMTGMGIAEKVVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C(C2=CN=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















